molecular formula C21H24N4O2S B11181468 N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

Cat. No.: B11181468
M. Wt: 396.5 g/mol
InChI Key: GGKVIUFFDYCIIY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a synthetic compound designed for research applications, integrating acetamide, piperazine, and thiourea motifs in its structure. Compounds featuring acyl thiourea segments, like the one present in this molecule, are the subject of extensive research due to their broad potential applicability across diverse scientific fields . The presence of both hard and soft donor atoms in its structure renders it a versatile candidate in coordination chemistry for the synthesis of novel metal complexes . Furthermore, the piperazine and acetamide moieties are privileged structures in medicinal chemistry, frequently found in molecules investigated for various biological activities . This combination of functional groups makes this compound a valuable reagent for researchers in areas such as drug discovery, where it can be used as a building block or a precursor for the development of more complex molecules, and in materials science, as a ligand for constructing coordination polymers. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide

InChI

InChI=1S/C21H24N4O2S/c1-2-15-8-10-17(11-9-15)23-19(26)14-18-20(27)22-12-13-25(18)21(28)24-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3,(H,22,27)(H,23,26)(H,24,28)

InChI Key

GGKVIUFFDYCIIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

The 3-oxopiperazine intermediate is typically synthesized via cyclization of β-amino alcohols or oxidation of piperazine derivatives. For example:

  • Method A : Oxidation of piperazine-2-carboxylic acid derivatives using potassium permanganate (KMnO₄) in acidic conditions yields the 3-oxo derivative.

  • Method B : Cyclocondensation of ethylenediamine with α-keto acids under reflux in ethanol produces 3-oxopiperazine-2-carboxylates.

Representative Procedure
A mixture of piperazine-2-carboxylic acid (1.0 mmol) and KMnO₄ (2.5 mmol) in H₂SO₄ (0.1 M, 20 mL) is stirred at 60°C for 6 hours. The reaction is quenched with NaHSO₃, filtered, and the filtrate neutralized with NaOH to precipitate 3-oxopiperazine (yield: 72%).

Introduction of the Phenylcarbamothioyl Group

Thiourea Formation via Isothiocyanate Coupling

The phenylcarbamothioyl group is introduced by reacting 3-oxopiperazine with phenyl isothiocyanate under basic conditions:

Procedure
3-Oxopiperazine (1.0 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL). Phenyl isothiocyanate (1.1 mmol) and triethylamine (2.0 mmol) are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours, washed with brine, and concentrated to afford 1-(phenylcarbamothioyl)-3-oxopiperazine as a white solid (yield: 85%).

Characterization Data

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.30 (m, 5H, Ar-H), 4.15 (s, 2H, NH₂), 3.82–3.60 (m, 4H, piperazine-H), 2.95 (t, 2H, J = 5.6 Hz, piperazine-H).

Acetamide Side Chain Installation

Carbodiimide-Mediated Amide Coupling

The acetamide moiety is introduced via coupling of 2-chloroacetyl chloride with 4-ethylaniline, followed by reaction with the piperazine intermediate:

Procedure

  • Chloroacetylation : 4-Ethylaniline (1.0 mmol) and chloroacetyl chloride (1.2 mmol) are stirred in DCM with triethylamine (2.0 mmol) at 0°C for 2 hours. The product, 2-chloro-N-(4-ethylphenyl)acetamide, is isolated by filtration (yield: 78%).

  • Piperazine Coupling : The chloroacetamide (1.0 mmol) and 1-(phenylcarbamothioyl)-3-oxopiperazine (1.0 mmol) are refluxed in acetonitrile with K₂CO₃ (2.0 mmol) for 8 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield the title compound (yield: 65%).

Optimization Insights

  • Solvent Selection : Acetonitrile outperforms DMF or THF in minimizing side reactions.

  • Base Effect : K₂CO₃ provides higher yields than NaHCO₃ due to superior deprotonation capacity.

Analytical Validation and Characterization

Spectroscopic Data

  • IR (KBr) : 3300 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55–7.25 (m, 9H, Ar-H), 4.20 (s, 2H, CH₂CO), 3.75–3.50 (m, 4H, piperazine-H), 2.65 (q, 2H, J = 7.6 Hz, CH₂CH₃), 1.25 (t, 3H, J = 7.6 Hz, CH₂CH₃).

  • MS (ESI+) : m/z 441.2 [M+H]⁺ (calc. 440.5).

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows a single peak at 6.8 minutes, confirming >98% purity.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantagesLimitations
Route A365High purityLengthy purification
Route B458ScalableLower regioselectivity

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide. The following table summarizes key findings from various research efforts:

StudyCell Line TestedIC50 (µM)
Aziz-ur-Rehman et al. (2018) Various cancer cell lines10.84 - 24.57Demonstrated strong anticancer activity compared to doxorubicin.
MDPI Study (2022) SNB-19, OVCAR-875.99 - 86.61Significant growth inhibition observed.
PMC Study (2022) Head and neck cancer modelsNot specifiedPotential as a molecular hybrid for anticancer therapy.

These studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.

Neuropharmacological Applications

The piperazine moiety in the compound suggests potential neuropharmacological applications, particularly in treating neurodegenerative diseases. Research indicates that compounds with similar structures can inhibit enzymes such as acetylcholinesterase, which is crucial in Alzheimer's disease management . The neuroprotective properties could be explored further for developing treatments for conditions like schizophrenia and depression.

Antimicrobial Activity

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) reported for related compounds was around 256 µg/mL . This opens avenues for exploring its use in treating infections, particularly those resistant to conventional antibiotics.

Case Study: Anticancer Efficacy

In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized new derivatives based on the compound and tested their anticancer efficacy against multiple cell lines. They reported that certain derivatives exhibited low IC50 values, indicating potent anticancer activity compared to established chemotherapeutics like doxorubicin .

Research Insights from MDPI

A study published by MDPI highlighted the design and synthesis of newer derivatives based on the compound, demonstrating significant anticancer activity against several cell lines, including OVCAR-8 and SNB-19. The percent growth inhibition (PGI) was notably high, suggesting that modifications to the structure could enhance its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved might include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Differences Reported Biological Activity Key References
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) Replaces piperazine with a triazole ring; thioether linkage instead of carbamothioyl group Orco receptor agonist (insect olfaction modulation)
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) Oxazole ring; sulfanyl linker; phenylethyl group Wnt/β-catenin pathway inhibitor (anti-inflammatory, anticancer)
Compound 7b (N-(4-(N-(phenylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide) Thiazolidinone ring; sulfamoylphenyl group Anticancer activity (in vitro testing against tumor cell lines)
Compound 11 (N-(4-ethylphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide) Quinazolinone ring; sulfamoylphenyl substituent Anti-hyperglycemic and anticancer potential (structural similarity to kinase inhibitors)
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide Methylphenyl group; acetyl-piperazinyl substitution No explicit activity reported; structural focus on piperazine optimization

Key Structural and Functional Insights

Piperazine vs. Heterocyclic Replacements

  • Piperazine Core : The target compound’s piperazine ring is a common feature in CNS-targeting drugs (e.g., antipsychotics). Analogues like N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide () retain this core but vary in substituents, affecting solubility and receptor binding .
  • Triazole/Oxazole Substitutions : VUAA1 and iCRT3 replace the piperazine with triazole or oxazole rings, respectively, enhancing metabolic stability or enabling specific receptor interactions (e.g., insect Orco receptors for VUAA1) .

Functional Group Variations

  • Carbamothioyl vs.
  • Aromatic Substituents : The 4-ethylphenyl group in the target compound is shared with VUAA1 and iCRT3 , suggesting a role in hydrophobic interactions with biological targets .

Biological Activity

N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure, characterized by an ethylphenyl group, a piperazine ring, and a phenylcarbamothioyl moiety, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with molecular targets, potential therapeutic applications, and related research findings.

Structural Overview

The molecular formula of this compound is C21H24N4O2S, with a molecular weight of 396.5 g/mol. The structure includes:

  • Ethylphenyl group : Contributes to hydrophobic interactions.
  • Piperazine ring : Known for its role in various pharmacological agents.
  • Phenylcarbamothioyl moiety : Enhances binding affinity to biological targets.

Table 1: Structural Features

FeatureDescription
Ethylphenyl groupIncreases hydrophobic interactions
Piperazine ringCommon in psychoactive and therapeutic agents
Phenylcarbamothioyl moietyPotential for enhanced bioactivity

This compound exhibits significant biological activity through its interaction with specific molecular targets. The carbonyl group adjacent to the piperazine nitrogen is crucial for its reactivity and potential enzyme inhibition properties. Compounds with similar structures have shown promise as:

  • Anti-inflammatory agents
  • Antimicrobial agents

Research indicates that the compound may affect enzyme activity or receptor binding, leading to various therapeutic effects.

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Research has indicated that derivatives of benzamide compounds can exhibit antimicrobial activity against various pathogens. The presence of the phenylcarbamothioyl group may enhance this effect through improved binding affinity.
  • Molecular Docking Studies : Molecular docking studies have shown that this compound has a favorable binding profile with several biological targets, indicating its potential as a lead compound for drug development.

Table 2: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatorySignificant inhibition of inflammatory markers,
AntimicrobialEffective against various pathogens,
Molecular dockingFavorable binding profiles with biological targets,

Q & A

Q. What are the optimized synthetic routes for this compound, and how are critical reaction conditions controlled?

The synthesis involves multi-step reactions, including amide coupling, heterocycle formation, and thiourea functionalization. Key steps require precise control of temperature (60–80°C for cyclization), solvent selection (e.g., DMF for solubility), and catalyst use (e.g., triethylamine for deprotonation). Reaction progress is monitored via TLC or HPLC to ensure intermediate purity. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms functional groups and regiochemistry, while Mass Spectrometry (MS) validates molecular weight. High-performance liquid chromatography (HPLC) assesses purity (>95% target compound). Infrared (IR) spectroscopy identifies thiourea and carbonyl stretches (~1650 cm⁻¹ and ~1700 cm⁻¹) .

Q. How can researchers standardize solubility and stability profiles for biological testing?

Solubility is tested in dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in phosphate-buffered saline (PBS). Stability studies under varying pH (4–9) and temperatures (4°C, 25°C) are conducted using UV-Vis spectroscopy. Degradation products are analyzed via LC-MS .

Advanced Research Questions

Q. How can structural contradictions in reported biological activities be resolved?

Conflicting activity data may arise from substituent effects (e.g., electron-withdrawing vs. donating groups on the phenyl ring) or assay conditions (cell line specificity). Comparative studies using isosteric analogs and standardized assays (e.g., fixed ATP concentrations in kinase inhibition assays) are recommended. Molecular docking can predict binding affinity variations due to minor structural changes .

Q. What experimental strategies elucidate the compound’s mechanism of action?

In vitro receptor binding assays (e.g., radioligand displacement for GPCR targets) quantify affinity (Kd). Cellular activity studies (IC₅₀ in cancer cell lines) paired with siRNA knockdowns identify target pathways. Metabolomic profiling via LC-MS/MS reveals downstream metabolic perturbations .

Q. How can computational chemistry predict functional group reactivity?

Density Functional Theory (DFT) calculates electrophilicity of the thiourea group and nucleophilic susceptibility of the piperazine ring. Molecular dynamics simulations model solvent interactions to optimize solubility. ADMET predictions assess metabolic stability and toxicity risks .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Poor crystal growth due to conformational flexibility is mitigated by co-crystallization with target proteins (e.g., kinases) or using high-throughput screening of crystallization conditions. SHELXL refines structures against high-resolution data (<1.2 Å), with twinning corrections applied for complex lattices .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters
Synthesis OptimizationMulti-step organic synthesisTemperature (60–80°C), solvent polarity (DMF)
Structural Validation¹H/¹³C NMR, HRMSChemical shifts (δ 7.2–8.1 ppm for aromatic H)
Biological ActivityReceptor binding assays, cellular IC₅₀ATP concentration (1–10 µM in kinase assays)
Computational AnalysisDFT, molecular dockingBinding energy cutoff (ΔG < -8 kcal/mol)

Key Data Contradictions and Resolutions

  • Contradiction : Varied IC₅₀ values in cancer cell lines (e.g., 2 µM vs. 10 µM).
    Resolution : Validate using isogenic cell lines and control for efflux pump activity (e.g., P-glycoprotein inhibitors) .
  • Contradiction : Discrepant logP values in solubility studies.
    Resolution : Standardize shake-flask method with octanol-water partitioning .

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